Product packaging for 3-[1-(Propylamino)ethyl]benzonitrile(Cat. No.:)

3-[1-(Propylamino)ethyl]benzonitrile

Cat. No.: B13237281
M. Wt: 188.27 g/mol
InChI Key: HTZWOCDXFZIESA-UHFFFAOYSA-N
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Description

3-[1-(Propylamino)ethyl]benzonitrile is an organic compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . It is identified by the CAS Registry Number 1158061-11-0 . As a benzonitrile derivative featuring a propylaminoethyl side chain, this compound falls into a class of chemicals that have been investigated in pharmacological research for their interaction with ion channels. Specifically, structurally related benzonitrile compounds have been studied as potassium channel openers, which are of significant interest for investigating conditions like detrusor instability and urge urinary incontinence . Researchers value this nitrile as a potential building block in medicinal chemistry and drug discovery efforts. The compound is provided for research purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B13237281 3-[1-(Propylamino)ethyl]benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-[1-(propylamino)ethyl]benzonitrile

InChI

InChI=1S/C12H16N2/c1-3-7-14-10(2)12-6-4-5-11(8-12)9-13/h4-6,8,10,14H,3,7H2,1-2H3

InChI Key

HTZWOCDXFZIESA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=CC(=C1)C#N

Origin of Product

United States

Computational Chemistry and Molecular Modeling of 3 1 Propylamino Ethyl Benzonitrile

Conformational Analysis and Stereochemical Considerations

Conformational analysis of 3-[1-(Propylamino)ethyl]benzonitrile is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological macromolecules. The presence of a chiral center at the ethylamino group gives rise to two stereoisomers, the (R) and (S)-enantiomers. The spatial arrangement of the propylamino and benzonitrile (B105546) moieties relative to each other is determined by the rotation around several single bonds.

Computational methods such as molecular mechanics and quantum mechanics can be employed to identify the most stable conformations (local minima on the potential energy surface). By systematically rotating the rotatable bonds and calculating the potential energy of the resulting structures, a conformational landscape can be generated.

Key Rotatable Bonds in this compound:

BondDescription
C(benzonitrile)-C(ethyl)Rotation of the ethylbenzonitrile group
C(ethyl)-N(amino)Rotation around the ethyl-amino bond
N(amino)-C(propyl)Rotation of the propyl group

The relative energies of different conformers determine their population at a given temperature. It is anticipated that the bulkier propyl and benzonitrile groups will preferentially orient themselves to minimize steric hindrance. The stereochemistry of the chiral center will significantly influence the preferred conformations of the two enantiomers, leading to distinct three-dimensional shapes that could result in different biological activities.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential binding modes and estimating the binding affinity of a ligand, such as this compound, to a biological target, typically a protein or a nucleic acid.

To predict the binding mode of this compound, a three-dimensional structure of the target protein is required. The ligand is then placed in the binding site of the receptor, and various orientations and conformations of the ligand are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

The predicted binding mode would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein. For instance, the nitrile group could act as a hydrogen bond acceptor, while the secondary amine could serve as a hydrogen bond donor. The aromatic ring of the benzonitrile moiety can engage in π-π stacking or hydrophobic interactions.

Hypothetical Docking Scores for Enantiomers of this compound against a Hypothetical Target:

EnantiomerDocking Score (kcal/mol)Predicted Key Interactions
(R)-enantiomer-8.5Hydrogen bond with Ser122, Hydrophobic interaction with Phe234
(S)-enantiomer-7.2Hydrogen bond with Asn98, van der Waals interactions

These hypothetical scores suggest that the (R)-enantiomer may have a higher binding affinity for this particular target.

In the absence of a known target, computational methods like reverse docking can be employed to explore potential molecular targets for this compound. This involves docking the ligand against a library of known protein structures to identify those with the highest predicted binding affinities. This approach can help in identifying potential on-target and off-target interactions, providing valuable information for drug discovery and development.

Molecular Dynamics Simulations for Dynamic Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. stanford.edu This allows for the assessment of the stability of the ligand-receptor complex and the elucidation of conformational changes and binding mechanisms.

Starting from the docked pose obtained from molecular docking, an MD simulation can be performed to observe the behavior of the this compound-receptor complex in a simulated physiological environment. The stability of the complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will exhibit minimal fluctuations in RMSD.

Hypothetical RMSD Data from a 100 ns MD Simulation:

Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)
00.00.0
251.21.5
501.31.6
751.11.4
1001.21.5

The consistently low RMSD values in this hypothetical simulation would suggest a stable binding of the ligand within the receptor's binding pocket.

MD simulations can reveal conformational changes in both the ligand and the receptor upon binding. These simulations can also shed light on the mechanism of binding by observing the pathway the ligand takes to enter the binding site. Analysis of the simulation trajectory can identify key residues that play a crucial role in ligand recognition and binding. Furthermore, the simulations provide explicit information concerning the participation of water molecules in the binding mode, an aspect often not considered in docking calculations. frontiersin.org

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules like this compound. Among the most widely used methods is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for medium to large-sized molecules. nrel.govacademie-sciences.fr DFT calculations can elucidate a variety of molecular properties, providing insights into the molecule's reactivity, stability, and spectroscopic characteristics.

For a molecule such as this compound, a typical DFT study would commence with geometry optimization. This process identifies the lowest energy conformation of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. A popular functional for such calculations is B3LYP, often paired with a basis set like 6-311G+(d,p) to accurately describe the electronic distribution. nih.gov

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Another important aspect of electronic structure analysis is the mapping of the molecular electrostatic potential (MEP). The MEP surface illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Furthermore, vibrational frequency analysis can be performed to predict the molecule's infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated. These calculations also confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Below is a hypothetical data table summarizing the kind of results that would be obtained from a DFT calculation on this compound.

Calculated Property Hypothetical Value Significance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and stability.
Dipole Moment3.5 DProvides insight into the molecule's polarity.
Total Energy-1500 HartreeThe total electronic energy of the optimized structure.

Application of Machine Learning and Artificial Intelligence in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of molecular design and drug discovery. mdpi.comnih.gov These technologies can significantly accelerate the identification and optimization of new drug candidates by analyzing vast chemical spaces and learning complex structure-activity relationships. mdpi.commdpi.com

For a compound like this compound, AI and ML can be applied in several ways throughout the design and development process. One key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. By training an ML algorithm on a dataset of molecules with known biological activities, a predictive model can be built. This model can then be used to estimate the activity of novel, untested compounds, including analogues of this compound.

Another powerful application is de novo drug design. Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in large databases of chemical structures. mdpi.com These models can then generate entirely new molecules with desired properties, such as high predicted binding affinity to a specific biological target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

AI is also instrumental in virtual screening, where large libraries of compounds are computationally evaluated for their potential to interact with a drug target. mdpi.com ML-based scoring functions can more accurately predict binding affinities than traditional methods, helping to prioritize which compounds should be synthesized and tested in the lab. nih.gov

The table below illustrates how different AI/ML models could be applied in the design and analysis of molecules related to this compound.

AI/ML Application Model Type Objective Potential Outcome
Property PredictionRandom Forest, Gradient BoostingPredict physicochemical properties (e.g., solubility, toxicity). mdpi.comIdentify candidates with favorable drug-like properties.
Virtual ScreeningDeep Neural NetworkPrioritize compounds from a large library for experimental testing. mdpi.comFaster identification of potential hits.
De Novo DesignVariational Autoencoder (VAE)Generate novel molecular structures with desired characteristics. mdpi.comDiscovery of new chemical scaffolds with improved activity.
Synthesis PlanningReinforcement LearningPropose efficient synthetic routes for target molecules.Reduce the time and cost of chemical synthesis.

The use of AI and ML in conjunction with computational chemistry methods like DFT provides a powerful, multi-faceted approach to modern molecular design. nih.gov While quantum chemical calculations offer deep insights into the properties of individual molecules, AI and ML enable the rapid exploration and optimization of vast chemical spaces, ultimately accelerating the discovery of new and improved molecules.

Preclinical Metabolic Pathways of 3 1 Propylamino Ethyl Benzonitrile

Cytochrome P450-Mediated Transformations of Secondary Amine Functionalities

The propylamino group of 3-[1-(Propylamino)ethyl]benzonitrile is a primary site for oxidative metabolism by CYP450 enzymes. mdpi.com These monooxygenases catalyze a variety of reactions, including N-dealkylation, N-hydroxylation, and N-oxidation, which significantly alter the physicochemical properties of the parent molecule. mdpi.comsemanticscholar.org

N-dealkylation is a common metabolic pathway for secondary and tertiary amines, catalyzed by CYP450 isozymes. semanticscholar.orgnih.gov The mechanism involves the hydroxylation of the carbon atom alpha to the nitrogen within the N-alkyl group. semanticscholar.orgnih.gov This creates an unstable carbinolamine intermediate that spontaneously decomposes. semanticscholar.org

For this compound, oxidative N-dealkylation would involve the removal of the propyl group. This process would yield a primary amine metabolite, 3-(1-aminoethyl)benzonitrile (B170319), and a three-carbon aldehyde, propionaldehyde. nih.gov This transformation represents a significant metabolic clearance route for many xenobiotics containing secondary amine moieties. nih.govrug.nl

Table 1: Potential N-Dealkylation Metabolite of this compound

Parent CompoundMetabolic PathwayPotential MetaboliteByproduct
This compoundN-Dealkylation3-(1-Aminoethyl)benzonitrilePropionaldehyde

N-oxidation is another key metabolic transformation for secondary amines, often competing with N-dealkylation. uomustansiriyah.edu.iq This process can lead to the formation of N-hydroxylated metabolites. For primary and secondary amines, the oxidation of the nitrogen atom leads to the formation of a hydroxylamine (B1172632). acs.org The mechanism is believed to involve a hydrogen abstraction and rebound process. acs.orgnih.gov

In the case of this compound, N-hydroxylation would produce N-hydroxy-3-[1-(propylamino)ethyl]benzonitrile. These hydroxylamine intermediates can be further oxidized to corresponding nitrone derivatives. uomustansiriyah.edu.iq N-hydroxylation is a significant pathway as the resulting metabolites can have different pharmacological or toxicological properties compared to the parent drug. acs.orgnih.gov

Table 2: Potential N-Oxidation Products

Parent CompoundMetabolic PathwayPotential Metabolite
This compoundN-HydroxylationN-Hydroxy-3-[1-(propylamino)ethyl]benzonitrile
N-Hydroxy-3-[1-(propylamino)ethyl]benzonitrileFurther OxidationCorresponding Nitrone Derivative

A notable consequence of the oxidative metabolism of some alkylamines is the formation of metabolic-intermediate (MI) complexes with CYP450 enzymes. nih.govresearchgate.net These complexes arise from the interaction of a reactive metabolite with the heme iron of the CYP450 enzyme, leading to quasi-irreversible inhibition of the enzyme's activity. researchgate.net

The formation of MI complexes often proceeds through the N-hydroxylation pathway. nih.govnih.gov The secondary hydroxylamine metabolite is further oxidized to a nitroso intermediate, which then coordinates with the ferrous heme iron of the CYP450 active site. researchgate.net This binding results in a characteristic spectral absorbance peak at approximately 455 nm. nih.gov The formation of these complexes is a significant consideration in preclinical studies as it can lead to time-dependent inhibition of drug metabolism and potential drug-drug interactions. nih.gov Studies on other secondary amines have shown that the N-hydroxylation pathway is often the major route leading to MI complex formation, rather than the N-dealkylation pathway. nih.govnih.govresearchgate.net

Table 3: Characteristics of Metabolic-Intermediate (MI) Complex Formation

ProcessDescription
Initiating PathwayPrimarily N-hydroxylation of the secondary amine. nih.govnih.gov
Reactive SpeciesNitrosoalkane intermediate formed from the hydroxylamine. researchgate.net
MechanismCoordination of the nitroso metabolite with the CYP450 heme iron. researchgate.net
ConsequenceTime-dependent, quasi-irreversible inhibition of the enzyme. nih.gov
DetectionSignature Soret absorbance peak around 455 nm. nih.gov

Enzymatic Biotransformations of the Benzonitrile (B105546) Moiety

The benzonitrile group in this compound provides another site for enzymatic metabolism. The hydrolysis of the nitrile (C≡N) group is a known biotransformation pathway that can proceed through two main enzymatic routes, ultimately converting the nitrile to a carboxylic acid. nih.govresearchgate.net

The enzymatic hydrolysis of nitriles occurs via two primary pathways:

Nitrilase Pathway : Nitrilase enzymes (EC 3.5.5.1) directly hydrolyze the nitrile group to a carboxylic acid and ammonia (B1221849) in a single step, without forming a free amide intermediate. nih.govwikipedia.org This pathway involves the addition of two water molecules across the carbon-nitrogen triple bond. researchgate.net

Nitrile Hydratase/Amidase Pathway : This is a two-step process. First, a nitrile hydratase (EC 4.2.1.84) hydrates the nitrile to form the corresponding amide intermediate. wikipedia.orgnih.gov Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the final carboxylic acid and ammonia. nih.govnih.gov This sequential action is common in microbial metabolism and can also be relevant in mammalian systems. nih.gov

The presence and activity of these enzymes can vary between species and tissues, influencing the metabolic profile of nitrile-containing compounds.

Depending on the enzymatic pathway involved, the biotransformation of the benzonitrile moiety of this compound would lead to distinct cleavage products.

Hydrolysis via the nitrile hydratase/amidase pathway would first yield the amide intermediate, 3-[1-(Propylamino)ethyl]benzamide . Further hydrolysis by an amidase would then produce the final carboxylic acid metabolite, 3-[1-(Propylamino)ethyl]benzoic acid .

Metabolism via the nitrilase pathway would directly convert the parent compound to 3-[1-(Propylamino)ethyl]benzoic acid . doubtnut.cominfinitylearn.comrsc.org

These hydrolytic transformations convert the relatively lipophilic nitrile group into more polar amide and carboxylic acid functionalities, which facilitates renal excretion.

Table 4: Potential Hydrolytic Metabolites of the Benzonitrile Moiety

Metabolic PathwayIntermediate MetaboliteFinal Metabolite
Nitrile Hydratase / Amidase3-[1-(Propylamino)ethyl]benzamide3-[1-(Propylamino)ethyl]benzoic acid
NitrilaseN/A (No stable intermediate)3-[1-(Propylamino)ethyl]benzoic acid

Investigation of Metabolic Stability in Biological Systems

The metabolic stability of a new chemical entity is a critical parameter assessed during early drug discovery, as it significantly influences the compound's pharmacokinetic profile, such as its half-life and clearance. researchgate.net Investigations into the metabolic stability of this compound would typically be conducted using various in vitro biological systems that contain key drug-metabolizing enzymes.

The primary systems for these investigations are hepatic preparations, such as liver microsomes and hepatocytes, from different species (e.g., mouse, rat, dog, and human) to understand inter-species differences. researchgate.net Liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of many xenobiotics. nih.govnih.gov

The experimental procedure involves incubating this compound at a specific concentration with liver microsomes or hepatocytes in the presence of necessary cofactors like NADPH. researchgate.net The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound allows for the calculation of key metabolic stability parameters.

Key parameters determined from these studies include:

In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life generally indicates lower metabolic stability. nih.gov

Intrinsic clearance (CLint): This represents the inherent ability of the liver to metabolize a drug, independent of blood flow. It is calculated from the rate of drug metabolism in the in vitro system.

The data generated from these assays are crucial for predicting in vivo pharmacokinetic properties and for identifying compounds with desirable metabolic profiles for further development. nih.gov For instance, a compound with very rapid biotransformation may have reduced exposure, while a highly stable compound could lead to accumulation and potential toxicity. researchgate.net

Below is an illustrative table showing the type of data that would be generated from a typical metabolic stability assay in liver microsomes from different species.

Biological SystemIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes4515.4
Rat Liver Microsomes2527.7
Mouse Liver Microsomes1838.5
Dog Liver Microsomes6011.6

Note: The data in this table is hypothetical and serves as an example of typical results from such an investigation.

Metabolomics Approaches for Comprehensive Metabolite Identification

Metabolomics provides a powerful, systematic approach for the comprehensive identification of all metabolites formed from a parent drug in a biological system. nih.gov This is essential for understanding the biotransformation pathways of this compound and for identifying any potentially active or reactive metabolites.

The process involves incubating the parent compound with a metabolically competent system, such as human liver microsomes or hepatocytes, for a defined period. nih.gov Following incubation, the sample is analyzed using high-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), to separate and detect all potential metabolites. nih.gov

Based on the structure of this compound, several metabolic pathways are plausible. The cytochrome P450 enzyme system is a versatile catalyst for the oxidation of many drugs. nih.gov Common metabolic reactions for compounds with similar functional groups include:

Hydroxylation: The addition of a hydroxyl (-OH) group, likely on the aromatic ring or the alkyl side chains.

N-dealkylation: The removal of the propyl group from the secondary amine, which is a common metabolic route for many amines. nih.govnih.gov

Oxidation: Oxidation of the nitrile group or the secondary amine. The metabolism of the benzonitrile moiety can lead to the formation of corresponding carboxylates. nih.gov

Glucuronidation: Conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility to facilitate excretion.

Non-targeted metabolomics can be employed to screen for all possible metabolites by comparing the profiles of samples incubated with and without the drug. nih.gov The exact mass measurements provided by HRMS allow for the prediction of elemental compositions for the detected metabolites, which, combined with fragmentation data, helps in elucidating their structures.

An illustrative table of potential metabolites of this compound that could be identified using a metabolomics approach is provided below.

Proposed Metabolic ReactionProposed MetaboliteMass Shift from Parent
Aromatic HydroxylationHydroxy-3-[1-(propylamino)ethyl]benzonitrile+16 Da (Oxygen)
N-dealkylation (loss of propyl group)3-(1-Aminoethyl)benzonitrile-42 Da (C3H6)
Alkyl Hydroxylation (on propyl group)3-[1-(hydroxypropylamino)ethyl]benzonitrile+16 Da (Oxygen)
Nitrile Hydrolysis to Carboxylic Acid3-[1-(Propylamino)ethyl]benzoic acid+17 Da (OH) and -1 Da (N to O)

Note: This table contains hypothetical metabolites based on common biotransformation pathways.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Correlating Structural Features with Biological Activity

SAR studies for phenethylamine (B48288) analogues focus on three primary regions: the aromatic ring, the ethylamine (B1201723) side chain, and the amino group. Each component plays a critical role in the molecule's interaction with biological targets.

The substitution pattern on the benzonitrile (B105546) ring is a key determinant of biological activity. The position and nature of substituents affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn influence receptor binding and functional activity. The subject compound, 3-[1-(Propylamino)ethyl]benzonitrile, features a nitrile group at the meta (3-position) of the phenyl ring.

Research on meta-substituted N-ethylamphetamines has shown that the biological activity, specifically locomotor stimulation in mice, is inversely related to the steric size of the substituent at the meta position nih.gov. This suggests that bulky groups in this position may hinder the optimal binding of the molecule to its target receptor. In one study, a multiple linear regression analysis revealed a strong correlation (r = 0.90) between the size of the meta-substituent and its effect on locomotor activity, while hydrophobic and electronic effects were not found to be significant contributors nih.gov. This indicates that for this class of compounds, steric hindrance at the meta-position is a primary factor governing activity.

Table 1: Effect of Meta-Substituent on Locomotor Activity of N-Ethylamphetamine Analogs nih.gov
Meta-Substituent (X)Relative Steric Size (van der Waals radius, Å)Observed Locomotor Activity
-H1.20High
-F1.47Moderate-High
-Cl1.75Moderate
-Br1.85Moderate-Low
-CH3O~2.1 (approx.)Low
-CF3~2.5 (approx.)Inactive (stimulant)

The nitrile group (-CN) itself is a potent electron-withdrawing group. While the aforementioned study emphasized steric effects, the electronic nature of the benzonitrile moiety can be critical in other contexts, such as interactions with specific enzymes where it might participate in dipole-dipole or hydrogen bonding interactions. Studies on other classes of compounds have shown that a nitrile group can act as a bioisostere for other functional groups, influencing metabolic stability and receptor affinity.

The ethylamine side chain of this compound contains a chiral center at the alpha-carbon (the carbon atom adjacent to the amino group). This results in two stereoisomers, the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that stereochemistry has a crucial impact on drug action, as biological targets such as receptors and enzymes are themselves chiral.

For many phenethylamines and related cathinones, biological activity resides predominantly in one enantiomer. For instance, studies on cathinone have consistently shown that the S(−)-isomer is significantly more potent than its R(+)-enantiomer in various behavioral and functional assays nih.gov. This stereoselectivity arises from the specific three-dimensional arrangement of substituents around the chiral center, which allows for a more favorable interaction with the binding site of the target protein.

Docking simulations of phenethylamine derivatives with the human dopamine transporter (hDAT) have provided further insight. In one study, the (S)-form of a compound was found to be more stable and fit better into the binding site than the (R)-form nih.gov. This difference in binding stability, even if small in terms of energy (e.g., 0.2 kcal/mol), can translate into significant differences in biological potency nih.gov. The enantiomer that achieves a higher affinity and more stable interaction with the receptor is termed the "eutomer," while the less active one is the "distomer."

Table 2: Comparison of Stereoisomer Activity in Phenethylamine Analogs
Compound ClassMore Active EnantiomerLess Active EnantiomerBiological Target/AssayReference
CathinoneS(-)R(+)Behavioral Assays (Stimulant Effect) nih.gov
AmphetamineS(+)R(-)Dopamine Release nih.gov
Phenethylamine Derivative (Compound 9)S-form (more stable)R-form (less stable)hDAT Docking Simulation nih.gov

The substituent attached to the nitrogen atom of the ethylamine side chain significantly influences receptor selectivity and the mechanism of action. The N-propyl group in this compound is a key feature that modulates its pharmacological profile.

SAR studies on sympathomimetic amines have demonstrated that as the size of the N-alkyl substituent increases, the activity at alpha-adrenergic receptors generally decreases, while activity at beta-adrenergic receptors tends to increase slideshare.net. Furthermore, the nature of the amine (primary, secondary, or tertiary) can determine whether a compound acts as a substrate for monoamine transporters (i.e., a releasing agent) or as a reuptake inhibitor (i.e., a transport blocker) nih.govresearchgate.net. Generally, primary and secondary amines are more likely to be transporter substrates, whereas bulkier tertiary amines often act as inhibitors nih.gov.

More specifically, research on N-ethyl-substituted cathinones has shown that increasing the length of an adjacent alkyl side chain from methyl to propyl leads to an increase in potency for inhibiting the dopamine transporter (DAT) acs.org. This suggests an optimal chain length for interaction with the transporter protein. However, further increasing the chain length can lead to a decrease in activity, indicating a steric limit within the binding pocket nih.gov.

Table 3: Influence of N-Alkyl Substituent Size on Activity in Phenethylamines
N-SubstituentGeneral α-Adrenergic ActivityGeneral β-Adrenergic ActivityDAT Inhibition (Cathinone Analogs)
-H (Primary)HighLowActs as substrate
-CH3 (Methyl)ModerateModeratePotent
-C2H5 (Ethyl)LowHighMore Potent
-C3H7 (Propyl)Very LowHighMost Potent in series

Development of Predictive QSAR Models

QSAR modeling provides a mathematical framework to quantify the relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug design, allowing for the prediction of the activity of yet-unsynthesized molecules.

The foundation of any QSAR model is the selection of molecular descriptors. These are numerical values that encode different physicochemical properties of a molecule. Descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological, among others. For phenethylamine derivatives, relevant descriptors often include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges. These describe a molecule's reactivity and ability to engage in electrostatic interactions tandfonline.com.

Steric Descriptors: Molecular weight, van der Waals volume, and specific steric parameters that quantify the size and shape of the molecule or its substituents.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound and its ability to cross cell membranes.

3D Descriptors: Parameters derived from methods like Comparative Molecular Field Analysis (CoMFA), which describe the steric and electrostatic fields surrounding the molecule acs.org.

The predictive power and reliability of a QSAR model must be rigorously established through validation. mdpi.com Key validation metrics include:

Internal Validation: Techniques like leave-one-out cross-validation are used to assess the model's robustness and stability. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's internal predictive ability tandfonline.com.

External Validation: The model's ability to predict the activity of new compounds is tested using an external test set—a subset of compounds not used in the model's development. The predictive R² (R²pred) is a common metric for external validation mdpi.com.

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. A lack of correlation in the randomized model confirms that the original model is not due to chance.

Table 4: Common Molecular Descriptors and Validation Parameters in QSAR
CategoryExampleInformation Encoded
DescriptorsLogPLipophilicity, membrane permeability
EHOMO / ELUMOElectron-donating/accepting ability, reactivity
Molecular Weight (MW)Overall size and steric bulk
ValidationQ² (Cross-validation)Internal model stability and predictivity
pred (External Test Set)Predictive power for new compounds

Once descriptors are selected and calculated, statistical methods are employed to build the mathematical equation that links them to biological activity.

Multiple Linear Regression (MLR) is a common regression-based method used to develop QSAR models. MLR generates a linear equation that describes the activity as a function of several molecular descriptors tandfonline.comnih.gov. An example of a generic MLR model is:

Log(Activity) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents the regression coefficients and D represents the different molecular descriptors. The quality of an MLR model is assessed by statistical parameters such as the coefficient of determination (R²), the F-statistic, and the standard error nih.gov.

Multivariate Statistical Methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are often used, especially when dealing with a large number of descriptors or when descriptors are inter-correlated. PCA can be used to reduce the dimensionality of the data, while PLS is a regression method that is well-suited for constructing valid models in such scenarios. These methods are fundamental to 3D-QSAR techniques like CoMFA, which correlate 3D steric and electrostatic fields with biological activity acs.org. Studies on phenethylamines have successfully used both linear and non-linear regression models to predict psychotomimetic activity, finding that non-linear models can sometimes provide a better agreement between calculated and observed values tandfonline.com.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a crucial component of ligand-based drug design, particularly in the absence of a known receptor structure. semanticscholar.orgnih.gov This approach focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound and its analogs, pharmacophore models can be developed to guide the design of new compounds with potentially enhanced potency and selectivity.

A hypothetical pharmacophore model for a series of compounds analogous to this compound might include key features such as a hydrogen bond acceptor (the nitrile group), a hydrophobic region (the benzene (B151609) ring), and a positive ionizable feature (the secondary amine). The spatial arrangement of these features is critical for biological activity.

Key Pharmacophore Features for Analogs of this compound:

Feature IDFeature TypeLocation
HBA1Hydrogen Bond AcceptorNitrile group (C≡N)
HYD1HydrophobicPhenyl ring
PI1Positive IonizableSecondary amine (NH)
AROM1Aromatic RingBenzene ring

This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore more likely to be active. Ligand-based drug design further utilizes the information from known active molecules to build predictive models and design novel chemical entities with improved pharmacological profiles. semanticscholar.orgnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Analysis of Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) analysis is an extension of QSAR principles applied to chemical reactions. researchgate.net It aims to correlate the structural properties of molecules with their chemical reactivity, such as reaction rates or equilibrium constants. For this compound, a QSRR study could investigate how modifications to its structure influence its reactivity in specific chemical transformations, for instance, N-alkylation or reactions involving the nitrile group.

The process involves calculating a set of molecular descriptors for a series of related reactants and correlating these with experimentally determined reactivity data. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological in nature.

A hypothetical QSRR model for the N-alkylation of a series of secondary amines related to this compound could be represented by the following equation:

log(k) = β₀ + β₁(σ) + β₂(Es) + β₃(logP)

Where:

log(k) is the logarithm of the reaction rate constant.

σ represents the electronic effect of substituents on the phenyl ring.

Es is a measure of the steric hindrance around the nitrogen atom.

logP is the partition coefficient, representing the hydrophobicity of the molecule.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis.

Hypothetical Data for QSRR Analysis of N-Alkylation Reactivity:

Compoundlog(k)σEslogP
Analog 1-2.50.1-0.52.1
Analog 2-2.1-0.2-0.42.5
Analog 3-3.00.3-0.81.9
Analog 4-1.8-0.5-0.32.8

Such models provide valuable insights into the factors governing the chemical reactivity of these compounds, which is essential for synthesis planning and understanding their metabolic fate. chemrxiv.org

Advanced Analytical Techniques for Characterization and Profiling

Spectroscopic Methods for Molecular Elucidation

Spectroscopy provides fundamental insights into the atomic and molecular framework of a compound by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. For 3-[1-(Propylamino)ethyl]benzonitrile, both 1D (¹H and ¹³C NMR) and 2D NMR experiments are employed for unambiguous signal assignment.

¹H NMR: This technique identifies the different chemical environments of hydrogen atoms (protons). The spectrum would be expected to show distinct signals for the aromatic protons on the benzonitrile (B105546) ring, the methine (CH) proton, the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propyl group, the methyl protons of the ethyl group, and the amine (NH) proton.

¹³C NMR: This experiment provides information on the different carbon environments. Signals corresponding to the nitrile carbon, the aromatic carbons, the chiral methine carbon, and the aliphatic carbons of the propyl and ethyl groups would be observed.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to, confirming the C-H framework.

Illustrative ¹H and ¹³C NMR data for this compound are predicted in the tables below based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.6 - 7.4 Multiplet 4H Aromatic protons (C₆H₄)
3.8 - 3.7 Quartet 1H Methine proton (-CH(CH₃)-)
2.6 - 2.5 Triplet 2H Methylene protons (-NH-CH₂-)
2.0 (variable) Broad Singlet 1H Amine proton (-NH-)
1.6 - 1.5 Sextet 2H Methylene protons (-CH₂-CH₃)
1.4 - 1.3 Doublet 3H Methyl protons (-CH(CH₃)-)
0.9 - 0.8 Triplet 3H Methyl protons (-CH₂-CH₃)
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment
~145 Aromatic C (quaternary)
~132 Aromatic CH
~130 Aromatic CH
~129 Aromatic CH
~119 Nitrile carbon (-C≡N)
~112 Aromatic C (quaternary)
~58 Methine carbon (-CH(CH₃)-)
~50 Methylene carbon (-NH-CH₂-)
~23 Methylene carbon (-CH₂-CH₃)
~21 Methyl carbon (-CH(CH₃)-)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated methods that combine separation with mass analysis.

For this compound (Molecular Weight: 188.27 g/mol ), a high-resolution mass spectrum would confirm its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 189.28. Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the propyl group or cleavage adjacent to the nitrogen atom, helping to confirm the structure.

Predicted Mass Spectrometry Fragmentation Data (ESI-MS/MS)

m/z Proposed Fragment Structure/Loss
189.28 [M+H]⁺ (Protonated molecular ion)
174.25 [M+H - CH₃]⁺ (Loss of a methyl group)
146.22 [M+H - C₃H₇]⁺ (Loss of the propyl group)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3350-3300 N-H Stretch Secondary Amine (-NH-)
~3100-3000 C-H Stretch Aromatic
~2960-2850 C-H Stretch Aliphatic (CH₃, CH₂, CH)
~2230-2220 C≡N Stretch Nitrile

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. For assessing the purity of this compound, a reversed-phase HPLC method would be suitable. In this mode, the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. This method can also be calibrated with a known standard to precisely quantify the compound in a sample.

Typical HPLC Purity Analysis Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection UV at ~220 nm (due to the benzonitrile chromophore)

| Column Temp. | 25 °C |

The central carbon atom bonded to the benzonitrile ring, a methyl group, a hydrogen, and the propylamino group is a stereocenter. This means this compound exists as a pair of enantiomers (non-superimposable mirror images). Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. This is critical in pharmaceutical contexts, as enantiomers can have different biological activities.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly employed for this type of separation. By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (ee), a measure of optical purity, can be accurately determined.

Plausible Chiral HPLC Parameters

Parameter Condition
Column Chiral Stationary Phase (e.g., cellulose or amylose-based)
Mobile Phase Typically a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to reduce peak tailing.
Flow Rate 0.5 - 1.0 mL/min
Detection UV at ~220 nm

| Column Temp. | Ambient |

X-ray Diffraction for Solid-State Structure and Absolute Configuration

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, generated by the scattering of X-rays from the electron clouds of the atoms in the crystal lattice, is recorded. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, revealing the three-dimensional structure.

For this compound, obtaining a single crystal suitable for analysis would be the first critical step. Once a crystal structure is solved, it would provide key structural parameters. While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on analyses of similar benzonitrile derivatives illustrates the type of information that would be obtained. nih.govresearchgate.net

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC12H16N2
Formula Weight188.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.512(3)
b (Å)5.789(2)
c (Å)12.456(5)
β (°)105.34(2)
Volume (ų)591.4(4)
Z2
Calculated Density (g/cm³)1.057

To determine the absolute configuration of the chiral center at the ethyl group, anomalous dispersion is utilized. mdpi.com This effect, which occurs when the X-ray energy is near the absorption edge of an atom in the crystal, causes a breakdown of Friedel's law (which states that diffraction intensities of hkl and -h-k-l planes are equal). By carefully measuring the intensity differences between these Friedel pairs, the absolute stereochemistry (i.e., whether the chiral center is R or S) can be unambiguously assigned. nih.gov This is a crucial piece of information for any chiral compound intended for pharmaceutical or biological study.

Hyphenated Techniques for Complex Mixture Analysis

In many practical scenarios, such as in pharmaceutical formulations, biological fluids, or reaction mixtures, this compound would need to be analyzed in the presence of other components. phmethods.netprimescholars.com Hyphenated techniques, which couple a separation method with a detection method, are exceptionally powerful tools for this purpose, offering high sensitivity and selectivity. phmethods.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most potent hyphenated techniques for the analysis of complex mixtures. phmethods.netjst.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules (e.g., via electron ionization) and then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. For this compound, GC-MS could provide its retention time for identification and a characteristic fragmentation pattern that would confirm its structure. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, capable of analyzing a wider range of compounds, including those that are not volatile or are thermally labile. nih.gov In LC-MS, the sample is separated by high-performance liquid chromatography (HPLC) based on its polarity and interactions with the column's stationary phase. The eluent from the LC column is then introduced into the mass spectrometer through an interface (e.g., electrospray ionization, ESI), which generates ions in the gas phase. The mass spectrometer then provides mass data for the separated components. This method would be highly effective for quantifying this compound in a biological matrix like plasma or urine, often after a sample preparation step like solid-phase extraction. phmethods.net

The data obtained from such analyses are crucial for pharmacokinetic studies, impurity profiling, and quality control. A hypothetical data table illustrates the expected output from an LC-MS/MS analysis.

Illustrative LC-MS/MS Parameters for Analysis of this compound

ParameterIllustrative Value
Chromatographic ModeReversed-Phase HPLC
ColumnC18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Retention Time (tR)4.8 min
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)189.14 [M+H]⁺
Product Ion 1 (m/z)160.10 (for quantification)
Product Ion 2 (m/z)116.07 (for confirmation)

By combining the high-resolution separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, hyphenated techniques provide an unparalleled ability to identify and quantify specific compounds like this compound within a complex matrix. jst.go.jp

Future Research Directions and Translational Perspectives

Integrated Computational and Experimental Platforms for Compound Optimization

The rational optimization of 3-[1-(Propylamino)ethyl]benzonitrile and its analogs will be significantly accelerated by leveraging integrated platforms that combine computational modeling with experimental validation. This synergistic approach allows for the rapid generation of molecular hypotheses and their subsequent empirical testing, creating an efficient feedback loop for refining compound properties. nih.govllnl.gov

Experimental validation remains the cornerstone of this integrated approach. High-throughput screening (HTS) can be employed to test the computationally prioritized compounds against biological targets. nih.gov The empirical data from these assays on bioactivity and metabolic stability are then used to refine the computational models, improving their predictive power for the next cycle of design. llnl.gov This iterative "design-test-learn" cycle is crucial for efficiently navigating the complex chemical space to identify candidates with optimal efficacy and pharmacokinetic profiles. llnl.gov

Table 1: Key Methodologies in Integrated Drug Discovery Platforms

Platform Component Technique Application in Compound Optimization
Computational Design Molecular Docking Predicts binding poses and affinity of analogs to target proteins.
Molecular Dynamics (MD) Simulates the dynamic behavior of the ligand-protein complex.
Free Energy Perturbation (FEP) Calculates relative binding affinities for lead optimization. immunocure.us
AI/Machine Learning Develops predictive models for ADME properties and bioactivity. nih.govimmunocure.us
Experimental Validation High-Throughput Screening Rapidly tests large numbers of compounds for biological activity. nih.gov
In Vitro Metabolic Assays Determines metabolic stability using liver microsomes or hepatocytes. td2inc.com
Binding Assays Quantifies the affinity of the compound for its biological target.

Exploration of Novel Biological Targets for Benzonitrile-Amine Hybrid Structures

The chemical architecture of this compound, featuring an aromatic nitrile and a phenethylamine-like core, suggests a diverse range of potential biological targets. The nitrile group is a versatile pharmacophore found in over 30 FDA-approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even form reversible covalent bonds with enzyme active sites. rsc.orgnih.gov This functionality can enhance binding affinity and improve pharmacokinetic profiles. nih.govresearchgate.net

Given the structural similarity to phenethylamines, which are known to interact with a wide array of receptors and transporters in the central nervous system, initial investigations should focus on neurological targets. nih.gov These could include dopamine, serotonin (B10506) (specifically the 5-HT2A receptor), and adrenergic receptors, as well as monoamine transporters. nih.govbiomolther.org However, research should not be limited to these known targets. The unique combination of the benzonitrile (B105546) and the N-propylamine side chain may confer novel pharmacology. Unbiased screening approaches, such as phenotypic screening or chemoproteomics, could reveal unexpected targets and therapeutic applications in areas like oncology, inflammation, or infectious diseases, where benzonitrile derivatives have also shown efficacy. researchgate.netontosight.ai

Advancements in Stereoselective Synthesis for Enhanced Enantiopurity

The this compound molecule contains a chiral center at the carbon atom bonded to the amine. It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different potency, efficacy, and toxicity profiles. Therefore, the development of robust and efficient stereoselective synthetic methods is critical for producing enantiomerically pure forms of this compound for detailed pharmacological evaluation.

Significant progress has been made in the enantioselective synthesis of chiral amines. acs.org Modern catalytic methods, particularly transition-metal-catalyzed asymmetric hydrogenation of imines, offer a direct and highly efficient route to obtaining chiral amines with excellent enantioselectivity. nih.govnih.gov Other powerful techniques include asymmetric reductive amination, hydroamination, and the use of chiral auxiliaries. acs.orgnih.gov More recently, biocatalytic approaches using enzymes like amine transaminases (ATAs) have emerged as environmentally friendly and highly selective alternatives for producing single-enantiomer amines. acs.org Future research should focus on applying these state-of-the-art methods to the synthesis of this compound to enable the separate investigation of its (R)- and (S)-enantiomers.

Deeper Elucidation of Metabolic Transformations for Preclinical Development

A thorough understanding of a drug candidate's metabolic fate is a cornerstone of preclinical development, providing critical insights into its pharmacokinetics, potential for drug-drug interactions, and safety. prisysbiotech.comnih.gov For a compound like this compound, which possesses an N-alkylamine structure, several metabolic pathways are predictable and warrant investigation.

The primary routes of metabolism for N-alkylated amines are catalyzed by cytochrome P450 (CYP450) enzymes in the liver. mdpi.comencyclopedia.pub Key transformations to investigate include:

N-dealkylation: The removal of the propyl group to yield 3-(1-aminoethyl)benzonitrile (B170319) is a highly probable metabolic pathway. mdpi.comnih.gov

N-oxidation: The formation of a secondary hydroxylamine (B1172632) is another potential route. nih.gov

Alpha-carbon hydroxylation: Oxidation of the carbon atom attached to the nitrogen. encyclopedia.pub

Aromatic hydroxylation: The addition of a hydroxyl group to the benzonitrile ring.

Initial preclinical metabolism studies should utilize in vitro systems, such as human and animal liver microsomes, to identify the major metabolites and the specific CYP450 isozymes responsible. nih.govnih.gov Subsequent in vivo studies in appropriate animal models are necessary to confirm these findings and to quantify the exposure of major human metabolites, ensuring their adequate assessment in toxicology studies. nih.gov

Refinement of SAR/QSAR Models for Rational Design

The development of robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models is essential for the rational design of next-generation analogs of this compound. nih.gov By systematically modifying the structure and correlating these changes with biological activity, SAR studies provide qualitative insights into which molecular features are critical for efficacy. biomolther.orgresearchgate.net

QSAR models take this a step further by creating mathematical equations that quantitatively link molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to biological activity. nih.govnih.gov For phenethylamine-like structures, QSAR models have been successfully developed to predict activity at various receptors. nih.govnewjournal.org

Future efforts should focus on building specific QSAR models for this benzonitrile-amine hybrid class. A dataset of synthesized analogs with experimentally determined activities would be required. The resulting models could then be used to:

Predict the activity of virtual compounds before synthesis.

Identify the key molecular properties that drive potency and selectivity.

Guide the design of new analogs with improved pharmacological profiles.

Machine learning algorithms, such as support vector machines (SVM) and artificial neural networks (ANN), have shown great promise in developing more accurate and predictive QSAR models compared to traditional linear regression methods. nih.govnih.gov The application of these advanced computational techniques will be a powerful tool in optimizing this chemical series. nih.govnewjournal.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.